N,2-bis(4-bromophenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide
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Overview
Description
2-(4-BROMOPHENYL)-3-[(4-BROMOPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromophenyl groups, nitro groups, and an indazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-3-[(4-BROMOPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nitration of 2H-indazole, followed by bromination and subsequent coupling with 4-bromophenylamine. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-3-[(4-BROMOPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce a variety of functional groups, altering the compound’s properties.
Scientific Research Applications
2-(4-BROMOPHENYL)-3-[(4-BROMOPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-3-[(4-BROMOPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Bis(4-bromophenyl)amine: Shares the bromophenyl groups but lacks the nitro and indazole components.
Tris(4-bromophenyl)amine: Contains three bromophenyl groups and is used in similar applications but has a different core structure.
4-[[[2-(4-bromophenyl)cyclopropyl]amino]methyl]-N,N-dimethyl-aniline: Another bromophenyl-containing compound with distinct structural differences.
Uniqueness
2-(4-BROMOPHENYL)-3-[(4-BROMOPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE is unique due to its combination of bromophenyl, nitro, and indazole groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C19H11Br2N5O5 |
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Molecular Weight |
549.1 g/mol |
IUPAC Name |
N,2-bis(4-bromophenyl)-1-hydroxy-4,6-dinitroindazol-3-imine |
InChI |
InChI=1S/C19H11Br2N5O5/c20-11-1-5-13(6-2-11)22-19-18-16(9-15(25(28)29)10-17(18)26(30)31)24(27)23(19)14-7-3-12(21)4-8-14/h1-10,27H |
InChI Key |
WYBWXUILHFVKBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=C(C=C4)Br)O)Br |
Origin of Product |
United States |
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